molecular formula C6H7ClN2O4S B6606188 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride CAS No. 2825006-78-6

1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No.: B6606188
CAS No.: 2825006-78-6
M. Wt: 238.65 g/mol
InChI Key: GUSXUYHQNBOMAX-UHFFFAOYSA-N
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Description

1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride typically involves the reaction of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine+chlorosulfonic acid1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride\text{1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine+chlorosulfonic acid→1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base, such as triethylamine, to facilitate the substitution.

    Hydrolysis: Hydrolysis reactions are often carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonic Acid: Formed from hydrolysis reactions.

    Reduced Sulfonyl Compounds: Formed from reduction reactions.

Scientific Research Applications

1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
  • 2,4-dichloropyrimidine-5-sulfonyl chloride
  • 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride

Uniqueness

1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1,6-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-3-4(14(7,12)13)5(10)8-6(11)9(3)2/h1-2H3,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSXUYHQNBOMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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